[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene
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Overview
Description
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene is an organofluorine compound characterized by the presence of a tetrafluoroethyl group attached to a benzene ring via a sulfanyl (thioether) linkage. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene typically involves the reaction of thiophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:
Deprotonation of Thiophenol: Thiophenol is deprotonated by sodium hydride at 0°C to form the thiophenolate anion.
Nucleophilic Substitution: The thiophenolate anion then reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane at temperatures ranging from -50°C to 20°C to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfanyl group.
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Mechanism of Action
The mechanism of action of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability make it an effective modulator of biochemical processes. It can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but contains an ether linkage instead of a sulfanyl group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group and an ether linkage.
Uniqueness
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions compared to its ether analogs.
Properties
CAS No. |
403-58-7 |
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Molecular Formula |
C8H6F4S |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H6F4S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
FRSVZNZHUYHROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)F)(F)F |
Origin of Product |
United States |
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